molecular formula C13H13N3O B2571557 4-amino-N-(pyridin-3-ylmethyl)benzamide CAS No. 491615-37-3

4-amino-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2571557
CAS RN: 491615-37-3
M. Wt: 227.267
InChI Key: UMQVSNJQSZKTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(pyridin-3-ylmethyl)benzamide is a versatile chemical compound used extensively in scientific research. Its wide-ranging applications span from drug development to molecular biology studies. It has a CAS Number of 13160-59-3 and a molecular weight of 213.24 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of benzamides, such as 4-amino-N-(pyridin-3-ylmethyl)benzamide, can be performed through direct condensation of carboxylic acids and amines . This reaction can be facilitated under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of 4-amino-N-(pyridin-3-ylmethyl)benzamide is C13H13N3O . This indicates that the compound is composed of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-amino-N-(pyridin-3-ylmethyl)benzamide is a solid at room temperature . It has a molecular weight of 213.24 .

Scientific Research Applications

Leukemia Treatment

One of the significant applications of compounds related to 4-amino-N-(pyridin-3-ylmethyl)benzamide is in the treatment of leukemia. Imatinib, a derivative, is a therapeutic agent that specifically inhibits the activity of tyrosine kinases, which are crucial in the pathogenesis of chronic myelogenic leukemia .

Proteomics Research

This compound is also utilized in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s molecular formula, C13H13N3O, and its properties make it suitable for research purposes, although it is not intended for diagnostic or therapeutic use .

Anti-tubercular Activity

Another application is in the design and synthesis of derivatives for anti-tubercular activity. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis .

Structural Studies

The compound has been used in structural studies to understand the conformation and interactions of polytopic molecules. These studies can provide insights into the molecular surface and intermolecular interactions, which are essential for drug design .

Molecular Docking Studies

Molecular docking studies are another area where this compound finds application. These studies help in predicting the orientation of a molecule to a second when bound to each other to form a stable complex. Such studies are fundamental in drug discovery and development .

Cytotoxicity Evaluation

It is also used in evaluating cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells. This is crucial in determining the safety profile of new compounds before they can be considered for further development .

Hydrogen Bond Propensity Analysis

The compound’s derivatives are analyzed for their hydrogen bond propensity. This analysis is vital in understanding the binding characteristics of pharmaceutical ingredients and can influence the development of new drugs .

Antimycobacterial Activity

Lastly, derivatives of 4-amino-N-(pyridin-3-ylmethyl)benzamide have been synthesized and evaluated for their antimycobacterial activity. This is particularly important in the search for new treatments against drug-resistant strains of tuberculosis .

Mechanism of Action

While the specific mechanism of action for 4-amino-N-(pyridin-3-ylmethyl)benzamide is not mentioned in the search results, compounds similar to it have been found to inhibit CDK2, a target for cancer treatment .

Safety and Hazards

The safety data sheet for benzamide, a similar compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

4-amino-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQVSNJQSZKTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(pyridin-3-ylmethyl)benzamide

Synthesis routes and methods

Procedure details

In a round-bottom flask a suspension of 4-amino-benzoic acid (2 g, 14.58 mmol), C-pyridin-3-yl-methylamine (1.48 mL, 14.58 mmol), hydroxybenzotriazole (HOBt, 2.17 g, 16.04 mmol) and triethylamine (4.06 mL, 29.16 mmol) in dichloromethane (150 mL) is cooled to 0° C. and EDCI*HCl (3.08 g, 16.04 mmol) is added. The reaction mixture is stirred at room temperature for 20 hours. The solvent is removed in vacuo and ice cooled water is added. The precipitate is collected by filtration, washed once with 1 N NaOH, three times with water, two times with petroleum ether and dried in vacuo to give the title compound (2.56 g) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 g
Type
reactant
Reaction Step Two

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